N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide
Overview
Description
N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide is an organic compound recognized for its unique chemical structure and potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound belongs to the class of sulfonamides, known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The starting material often includes 4-(difluoromethoxy)-3-methoxybenzene, which undergoes functional group transformations to introduce the pyrazole and sulfonamide moieties. Key steps may involve:
Halogenation of the aromatic ring.
Nucleophilic substitution to introduce the pyrazole group.
Sulfonylation to form the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the synthesis process might be scaled up using batch or continuous flow methods. Critical aspects include optimizing reaction conditions such as temperature, pressure, solvent choice, and catalyst selection to ensure high yield and purity. Industrial methods also focus on cost-efficiency, waste minimization, and safety protocols.
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions might convert the sulfonamide to amines or the difluoromethoxy group to simpler alkoxy groups.
Substitution: It can participate in electrophilic or nucleophilic substitution reactions, particularly involving the aromatic ring or the pyrazole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen gas can be used.
Substitution: Reagents like halides for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
Depending on the reactions and conditions, products can include various oxidized, reduced, or substituted derivatives
Scientific Research Applications
N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide has found significant interest in several research fields:
Chemistry: : As a versatile intermediate for synthesizing more complex molecules.
Biology: : Potential use as a biochemical probe to study enzyme activities or signaling pathways.
Medicine: : Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, or anticancer activities.
Industry: : Applications in developing materials with specific functional properties, such as polymers or coatings.
Mechanism of Action
The compound's mechanism of action often involves interaction with biological targets at the molecular level:
Molecular Targets: : Enzymes, receptors, or nucleic acids could be primary interaction sites.
Pathways: : Might modulate signaling pathways, enzyme activities, or gene expression, leading to varied biological effects.
Comparison with Similar Compounds
N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide stands out compared to other sulfonamides due to its unique difluoromethoxy and pyrazole groups. Similar compounds include:
N-[4-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide: : Lacks the difluoromethoxy group, potentially affecting its chemical reactivity and biological activity.
N-[4-(difluoromethoxy)-phenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide: : Similar but may differ in properties due to the absence of the methoxy group on the aromatic ring.
Properties
IUPAC Name |
N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethylpyrazole-4-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3O4S/c1-8-12(7-16-18(8)2)23(19,20)17-9-4-5-10(22-13(14)15)11(6-9)21-3/h4-7,13,17H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFNGHCPFNKLJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NC2=CC(=C(C=C2)OC(F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101138332 | |
Record name | N-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101138332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005631-77-5 | |
Record name | N-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1005631-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101138332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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